(E)-1-Chloro-2-propenylbenzene
Overview
Description
(E)-1-Chloro-2-propenylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of a chlorine atom attached to the benzene ring and a prop-1-en-1-yl group in the para position relative to the chlorine atom
Scientific Research Applications
(E)-1-Chloro-2-propenylbenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-2-propenylbenzene can be achieved through several methods. One common approach involves the reaction of 1-chloro-2-nitrobenzene with prop-1-en-1-yl magnesium bromide in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Chloro-2-propenylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alkane or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in the presence of a suitable solvent, such as ethanol or water.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Hydroxylated or aminated derivatives.
Mechanism of Action
The mechanism of action of (E)-1-Chloro-2-propenylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
Anethole: 1-Methoxy-4-(prop-1-en-1-yl)benzene, used as a flavoring agent and in the synthesis of other chemicals.
Estragole: 1-Methoxy-4-(prop-1-en-1-yl)benzene, found in essential oils and used in perfumery and flavoring.
Cineole: 1,8-Cineole, a monoterpene with applications in medicine and industry.
Uniqueness
(E)-1-Chloro-2-propenylbenzene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications compared to its non-chlorinated analogs. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloro-2-[(E)-prop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-5-8-6-3-4-7-9(8)10/h2-7H,1H3/b5-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKJZZNHGRQLAI-GORDUTHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560077 | |
Record name | 1-Chloro-2-[(1E)-prop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13271-10-8 | |
Record name | 1-Chloro-2-[(1E)-prop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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